molecular formula C29H39NO9 B13446306 Homoharringtonine-13C,d3

Homoharringtonine-13C,d3

Cat. No.: B13446306
M. Wt: 549.6 g/mol
InChI Key: HYFHYPWGAURHIV-UASUQEDRSA-N
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Description

Homoharringtonine-13C,d3 is a labeled derivative of homoharringtonine, a natural plant alkaloid derived from the Cephalotaxus species. Homoharringtonine has been widely studied for its potent antitumor properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homoharringtonine involves multiple steps, including the extraction of the natural product from Cephalotaxus species and subsequent chemical modifications. The labeled version, Homoharringtonine-13C,d3, is synthesized by incorporating isotopically labeled carbon (13C) and deuterium (d3) atoms into the homoharringtonine molecule. This process typically involves:

Industrial Production Methods

Industrial production of homoharringtonine and its labeled derivatives involves large-scale extraction from Cephalotaxus plants, followed by chemical synthesis to incorporate isotopic labels. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Homoharringtonine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various labeled intermediates and the final labeled compound, which is used for pharmacokinetic studies .

Scientific Research Applications

Homoharringtonine-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Homoharringtonine-13C,d3 is compared with other similar compounds such as:

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compounds .

Properties

Molecular Formula

C29H39NO9

Molecular Weight

549.6 g/mol

IUPAC Name

4-O-methyl 1-O-[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3

InChI Key

HYFHYPWGAURHIV-UASUQEDRSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)OC)O)OCO5

Canonical SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Origin of Product

United States

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